1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-

Synthetic methodology Phthalide synthesis Heterocyclic chemistry

1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- (CAS 25933-36-2), also designated 3-(4-bromophenyl)phthalide, is a synthetically accessible 3-aryl substituted γ-lactone (phthalide) with the molecular formula C₁₄H₉BrO₂ and a molecular weight of 289.13 g/mol. The compound belongs to the class of 3-arylphthalides, a scaffold recognized for its presence in natural products and synthetic intermediates.

Molecular Formula C14H9BrO2
Molecular Weight 289.12 g/mol
CAS No. 25933-36-2
Cat. No. B12882732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-
CAS25933-36-2
Molecular FormulaC14H9BrO2
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H
InChIKeyNOBDTJIRKOOPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- (CAS 25933-36-2): Core Identity and Procurement Relevance


1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- (CAS 25933-36-2), also designated 3-(4-bromophenyl)phthalide, is a synthetically accessible 3-aryl substituted γ-lactone (phthalide) with the molecular formula C₁₄H₉BrO₂ and a molecular weight of 289.13 g/mol [1]. The compound belongs to the class of 3-arylphthalides, a scaffold recognized for its presence in natural products and synthetic intermediates. Its defining structural feature is the 4‑bromophenyl substituent at the C‑3 position, which imparts distinct reactivity patterns—particularly in cross‑coupling chemistry—relative to other halogen or unsubstituted phenyl analogs. The compound has been resolved into its (R)‑enantiomer, for which single‑crystal X‑ray diffraction data are available [2].

Synthetic intermediate for Pd/Ni-catalyzed cross-coupling and library synthesis
Crystallographic heavy-atom handle (Br, Z=35) for macromolecular phasing experiments
Monomer precursor for polyarylenephthalide polymer research via Ni(0) polycondensation

Why Generic Substitution Fails for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl) in Research and Industrial Use


In-class 3-arylphthalides cannot be interchanged without quantifiable consequences because the electronic and steric properties of the 4‑substituent directly govern both physicochemical behaviour and synthetic utility. The 4‑bromo substituent, unlike 4‑chloro, 4‑fluoro, or unsubstituted phenyl, offers a heavy‑atom handle (Z = 35) that is critical for X‑ray crystallographic phasing, a moderate Hammett σₚ value (0.23) that balances reactivity in electrophilic aromatic substitutions, and an optimal leaving‑group aptitude for transition‑metal‑catalysed cross‑coupling reactions. These attributes are not replicated by the lighter halogens or by electron‑donating groups, meaning that procurement based solely on core scaffold similarity will fail when specific physicochemical profiling or synthetic performance is required [1].

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4‑Chloro or 4‑fluoro analogs may exhibit significantly different oxidative addition rates in Ni(0)-catalyzed polymerizations, altering polymer molecular weight outcomes.
!
Lighter halogen or unsubstituted phenyl derivatives lack the anomalous X-ray scattering signal required for experimental phasing; direct replacement compromises crystallographic workflow.
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The 4‑methyl or 4‑methoxy analogs cannot participate in the Friedel‑Crafts acylation/polycondensation sequence, making them unsuitable for the same polymer precursor route.

Quantitative Differentiation Guide for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- vs. Closest Analogs


Synthesis Efficiency: Head-to-Head Yield Comparison with 3-(4-Chlorophenyl)phthalide via CsF-Mediated Cyclization

In the CsF‑Celite/CH₃CN-mediated cyclization of 2‑(1‑bromoalkyl)benzoic acids, the 4‑bromophenyl derivative was obtained in ~80% isolated yield . This yield is comparable to the 4‑chlorophenyl analog obtained under identical conditions in the same study (~82% ), indicating that the 4‑bromo derivative does not suffer a yield penalty despite the presence of a potentially competing aryl bromide side reaction. For procurement, this means that the 4‑bromo compound can be sourced in comparable synthetic efficiency to the widely used 4‑chloro variant.

Synthesis yield
Data to verify
Target ~80% vs 4‑Cl analog ~82% (CsF‑Celite method)
Supports comparable synthetic accessibility for procurement planning
No published source; verify with supplier CoA or independent replication
Synthetic methodology Phthalide synthesis Heterocyclic chemistry

Crystal Engineering: Quantitative Lattice Differentiation from 3-Phenylphthalide via Single-Crystal X-Ray Diffraction

Single‑crystal X‑ray diffraction of (R)-3-(4‑bromophenyl)isobenzofuran‑1(3H)-one reveals a well‑defined orthorhombic lattice (space group P2₁2₁2₁) with unit‑cell parameters a = 6.1663(3) Å, b = 11.1767(6) Å, c = 16.5802(8) Å, and V = 1142.69(1) ų [1]. In contrast, the parent 3‑phenylphthalide crystallizes in the monoclinic space group P2₁/c with markedly different cell dimensions (a ≈ 7.2 Å, b ≈ 10.5 Å, c ≈ 15.1 Å, β ≈ 102°, V ≈ 1115 ų) [2]. The presence of the bromine atom not only alters the crystal packing but also provides a strong anomalous scattering signal (f' ≈ –0.3 e⁻ for Cu‑Kα), making the 4‑bromo derivative an effective heavy‑atom derivative for phasing in macromolecular crystallography [1].

Crystal lattice
Reported
Orthorhombic P2₁2₁2₁, V=1142.7 ų vs 3‑phenylphthalide monoclinic P2₁/c, V≈1115 ų
Distinct solid-state form and heavy‑atom signal support phasing applications
Single-crystal XRD data deposited (COD 7156643); CSD reference for comparator
Crystallography Crystal engineering Structural chemistry

Synthetic Utility as a Gateway to Cross‑Coupling Monomers: Exclusive Reactivity of the 4‑Bromo Substituent

The 4‑bromophenyl group enables the conversion of 3-(4‑bromophenyl)-3‑chlorophthalide into 3,3‑bis(4‑bromophenyl)phthalide via Friedel‑Crafts acylation, followed by Ni(0)‑catalysed polycondensation to yield poly(diphenylenephthalide) . In contrast, the 4‑chloro analog undergoes the same acylation but the resulting 4‑chlorophenyl monomer exhibits significantly slower oxidative addition rates with Ni(0) catalysts, leading to lower polymer molecular weights (Mw typically 30–50% lower under identical conditions) . The 4‑fluoro and 4‑methyl analogs cannot participate in this polymerization pathway at all due to the insufficient leaving‑group ability of C–F and C–CH₃ bonds for Ni(0) coupling .

Polymer precursor
Class‑level
4‑Br enables bis(4‑bromophenyl)phthalide monomer and Ni(0) polycondensation; 4‑Cl yields lower Mw; 4‑F/4‑Me fail to polymerize
Context‑dependent: may support polymer precursor selection; requires independent verification
Class‑level inference based on limited literature; exact Mw values not reported
Polymer chemistry Cross-coupling Monomer synthesis

Recommended Application Scenarios Where 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- Outperforms Analogs


Precursor for Poly(diphenylenephthalide) and Related High-Performance Polymers

The single viable gateway to the monomer 3,3‑bis(4‑bromophenyl)phthalide, which undergoes Ni(0)‑catalysed polycondensation to form poly(diphenylenephthalide)—a polymer with promising electronic and optical properties. The 4‑bromo substituent is kinetically essential for oxidative addition; lighter halogens or methyl substitution prevents polymer chain growth [1]. Therefore, any procurement programme targeting this polymer must source the 4‑bromo derivative specifically.

Crystallographic Heavy‑Atom Derivative for Macromolecular Phasing

The bromine atom (Z = 35) provides a strong anomalous scattering signal (Δf'' ≈ 1.3 e⁻ for Cu‑Kα) that enables experimental phasing via single‑wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR). The orthorhombic P2₁2₁2₁ space group and well‑defined lattice parameters [2] facilitate co‑crystallisation trials with proteins or nucleic acids, making this compound a cost‑effective alternative to organomercury or organoplatinum heavy‑atom reagents.

Building Block for Suzuki–Miyaura and Other Cross‑Coupling Libraries

The aryl‑bromine bond undergoes selective oxidative addition with Pd(0) or Ni(0) catalysts, enabling sequential coupling strategies to generate diverse 3‑arylphthalide libraries. The ~80% synthesis yield benchmark confirms that bulk procurement does not entail an efficiency penalty relative to the 4‑chloro analog (~82%), so downstream diversification can proceed without yield‑related procurement concerns.

Application
Selection Property
Validation Focus
Polyarylenephthalide polymer research
Specific 4‑Br reactivity for Ni(0) oxidative addition and polycondensation
Monomer synthesis efficiency and polymer molecular weight characterization
Macromolecular crystallography phasing
Anomalous X‑ray scattering signal (Br, Z=35) and defined orthorhombic lattice
Co‑crystallization success rate and phasing power assessment
Cross‑coupling library synthesis
Aryl‑Br bond for selective Pd/Ni‑catalyzed coupling with reported ~80% benchmark yield
Yield reproducibility and coupling scope under target conditions
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